molecular formula C7H5N3S B1362581 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-34-3

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B1362581
CAS No.: 83253-34-3
M. Wt: 163.2 g/mol
InChI Key: AFVXRQLICXOZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a bicyclic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and a carbonitrile group at position 3. Derivatives of this compound have demonstrated significant antiproliferative activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values comparable to or exceeding established drugs like sorafenib .

Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVXRQLICXOZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318580
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83253-34-3
Record name NSC332739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the reaction of aminothiazole with a suitable nitrile compound under controlled conditions. One common method involves the use of 3-bromo-2-oxopropanoic acid and aminothiazole in a multistage reaction system . The reaction conditions often include the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to optimize yield and efficiency. These systems allow for the reaction to occur in multiple stages without the need for intermediate isolation, thus streamlining the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-5-carboxylic acid, while reduction may produce imidazo[2,1-b][1,3]thiazole-5-methylamine .

Scientific Research Applications

Synthesis of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Thiazole Ring : The initial step often involves the condensation of appropriate thiazole precursors.
  • Cyclization : Subsequent cyclization reactions yield the imidazo-thiazole framework.
  • Introduction of the Cyano Group : This is achieved through nucleophilic substitution or other functionalization techniques to achieve the final structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives such as this compound exhibit significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
9iMDA-MB-2311.65
9mMDA-MB-2311.12

Case Study 1: Antiproliferative Effects

A study synthesized a series of imidazo[2,1-b][1,3]thiazole-based aryl hydrazones and evaluated their antiproliferative effects across multiple cancer types. Compounds demonstrated significant activity against prostate (DU-145), cervical (HeLa), and lung cancer (A549) cell lines .

Case Study 2: Selective Inhibition of Carbonic Anhydrases

Another investigation focused on the selective inhibition of carbonic anhydrase isoforms by newly synthesized imidazo[2,1-b][1,3]thiazole derivatives. The results showed promising inhibition constants for hCA II while exhibiting minimal activity against hCA IX and XII isoforms .

Mechanism of Action

The mechanism of action of 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazothiazole Core

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS 83253-38-7)
  • Structure : Incorporates a phenyl group at position 6 and a partially saturated 2,3-dihydroimidazothiazole ring.
  • However, the saturated ring reduces aromaticity, which could diminish electronic effects critical for kinase inhibition. No direct biological data are available for this compound, but structural differences suggest distinct pharmacokinetic properties compared to the methyl-substituted analog .
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 75001-31-9)
  • Structure : Replaces the carbonitrile group with an aldehyde (-CHO).
  • Impact: The aldehyde’s electrophilic nature may facilitate covalent interactions with biological targets but could also increase reactivity and metabolic instability. No antiproliferative data are reported, though related aldehydes are often intermediates in synthesizing hydrazide or urea derivatives with confirmed bioactivity .

Derivatives with Modified Linker Groups

N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (Compound 6i)
  • Structure: Features a carbohydrazide linker and an indolinone moiety.
  • Biological Activity : Exhibits potent VEGFR-2 inhibition (IC50 = 0.33 µM) and antiproliferative effects against MCF-7 cells (IC50 = 8.38 µM). The carbohydrazide group mimics the urea bridge in sorafenib, enabling hydrogen bonding with Asp1046 in VEGFR-2’s active site .
  • Comparison : While less potent than sorafenib (VEGFR-2 IC50 = 0.09 µM), this derivative shows superior selectivity for apoptosis induction, evidenced by increased Bax, caspase-8/9, and cytochrome C levels in MCF-7 cells .
1-(Aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas (Series 8a–g)
  • Structure : Urea linkers replace the carbonitrile group.
  • Biological Activity : These derivatives generally show lower VEGFR-2 affinity than carbohydrazides but retain moderate cytotoxicity (IC50 ~10–15 µM). The urea group’s rigidity may limit optimal binding compared to the more flexible carbohydrazide linker .

Heterocyclic Compounds with Related Scaffolds

1,3,4-Thiadiazole Derivatives (e.g., Compound 9b)
  • Structure : Contains a thiadiazole ring fused to a triazole system.
  • Biological Activity: Demonstrates potent activity against HepG2 (IC50 = 2.94 µM), outperforming 6-methylimidazothiazole derivatives in hepatocellular carcinoma models. However, its mechanism differs, likely targeting metabolic enzymes rather than kinases .
Thiazolo[3,2-a]pyrimidine-6-carbonitriles (e.g., Compound 11b)
  • Structure : Combines thiazole and pyrimidine rings with a carbonitrile group.
  • Biological Activity : Shows moderate cytotoxicity (IC50 ~3–5 µM) but lacks VEGFR-2 specificity. The extended π-system may enhance DNA intercalation rather than kinase inhibition .

Structure-Activity Relationships (SAR)

  • Position 6 Substitution : Methyl groups (as in 6-methylimidazothiazole) optimize steric and electronic effects for VEGFR-2 binding, while bulkier substituents (e.g., phenyl) may reduce solubility .
  • Position 5 Functionalization : Carbonitriles enhance hydrogen bonding and dipole interactions in kinase active sites. Replacing this group with aldehydes or ureas alters target selectivity .
  • Linker Flexibility : Carbohydrazide linkers (vs. rigid ureas) improve conformational adaptability, critical for engaging multiple residues in VEGFR-2’s hinge region .

Biological Activity

6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile (C7H5N3S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a thiazole ring and a carbonitrile functional group, which may contribute to its biological properties.

  • Molecular Formula : C7H5N3S
  • Molecular Weight : 163.20 g/mol
  • CAS Number : 83253-34-3

The biological activity of this compound is believed to be mediated through interactions with various cellular targets in a dose-dependent manner. While the exact mechanism remains under investigation, preliminary studies suggest that it may exert antiproliferative effects against certain cancer cell lines .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells. IC50 values reported in studies range from submicromolar to nanomolar concentrations .
Cell LineIC50 (µM)
HeLa (Cervical Cancer)1.4 - 4.2
L1210 (Leukemia)Not specified

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Some derivatives of imidazo[2,1-b]thiazoles have demonstrated activity against Mycobacterium tuberculosis; however, specific data on this compound's efficacy against this pathogen are still being explored .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole ring and the presence of electron-donating or withdrawing groups can significantly influence the biological activity of compounds related to this compound. For example:

  • The introduction of methyl groups on the phenyl ring enhances antiproliferative activity.
  • The presence of electronegative substituents is crucial for cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well characterized. Studies are needed to determine its bioavailability and metabolic pathways. Environmental factors may also affect its stability and efficacy .

Case Studies

Several studies have been conducted to evaluate the biological potential of this compound:

  • In one study, derivatives were synthesized and screened for antituberculous activity; however, they were found inactive at concentrations up to 12.5 µg/ml against M.tuberculosis H37RV .
  • Another study highlighted the synthesis of imidazo[2,1-b]thiazole derivatives with promising anticancer properties against multiple cancer cell lines .

Q & A

Q. Data Contradiction Analysis

  • Yield discrepancies : Variations in solvent systems (e.g., acetic anhydride vs. DMF) and catalyst loadings (e.g., sodium acetate vs. K2_2CO3_3) impact reaction efficiency. For example, sodium acetate-mediated reactions yield 68% , while K2_2CO3_3-based methods yield 67% .
  • Bioactivity variability : Antimycobacterial activity depends on substituent electronic profiles, whereas antioxidant activity relies on steric and redox properties. For instance, 4-cyanobenzylidene derivatives show stronger antibacterial activity but weaker antioxidant effects compared to methyl-substituted analogs .

What analytical methods ensure stability of this compound during storage?

Advanced Research Question
Stability is assessed via:

  • HPLC-MS : Monitors degradation products under accelerated conditions (e.g., 40°C/75% RH).
  • NMR stability studies : Track proton environment shifts over time.
    Storage at room temperature in inert atmospheres is recommended, as the compound’s nitrile and heteroaromatic groups are prone to hydrolysis and oxidation .

How do structural modifications influence SAR in hybrid imidazo-thiazole systems?

Advanced Research Question

  • Methoxyaryl substitutions : Derivatives like N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine enhance solubility and target affinity via hydrogen bonding with bacterial enzymes .
  • Dihydrothiazine rings : Saturation of the thiazine ring improves antioxidant capacity by reducing steric hindrance at the radical scavenging site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.